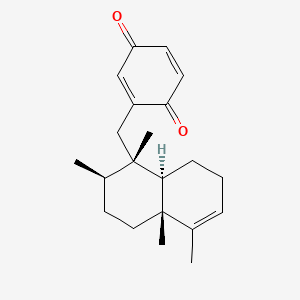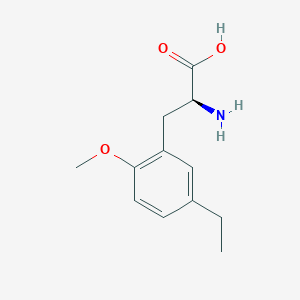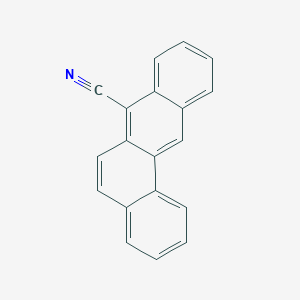
Benz(a)anthracene, 7-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 7-cyano- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H11N. This compound is characterized by the presence of a cyano group (-CN) attached to the seventh carbon atom of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its occurrence in tobacco smoke and its carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated benz(a)anthracene derivative reacts with a cyanide source such as sodium cyanide (NaCN) under appropriate conditions .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 7-cyano- may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Benz(a)anthracene, 7-cyano- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium cyanide) are commonly used.
Major Products:
Oxidation: Formation of benz(a)anthracene-7,12-dione.
Reduction: Formation of benz(a)anthracene-7-amine.
Substitution: Various substituted benz(a)anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 7-cyano- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to other carcinogenic PAHs.
Industry: Used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene, 7-cyano- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound without the cyano group.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at the 7th and 12th positions.
Benzo(a)pyrene: Another PAH with a similar structure but different ring fusion pattern.
Uniqueness: Benz(a)anthracene, 7-cyano- is unique due to the presence of the cyano group, which imparts different chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it a valuable compound for specific research applications and industrial uses .
Propiedades
Número CAS |
7476-08-6 |
|---|---|
Fórmula molecular |
C19H11N |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
benzo[a]anthracene-7-carbonitrile |
InChI |
InChI=1S/C19H11N/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |
Clave InChI |
XIOJYHPTSOMRDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
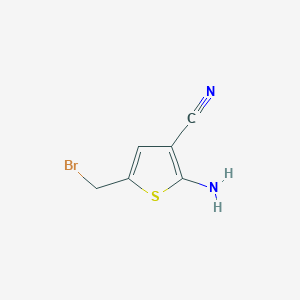
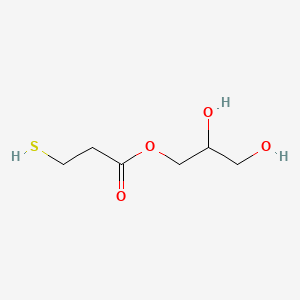
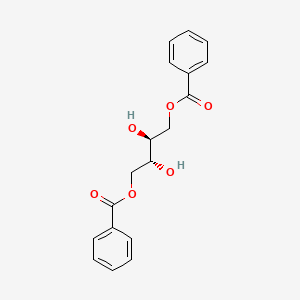


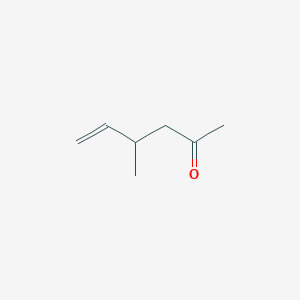

![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
